![molecular formula C13H18ClNO2 B1278351 Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate CAS No. 167886-56-8](/img/structure/B1278351.png)

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

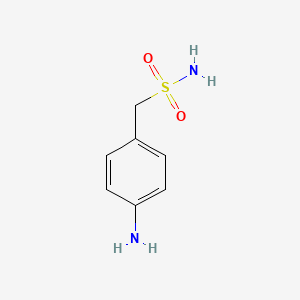

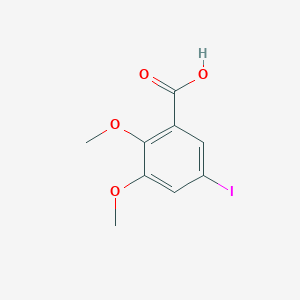

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound with the CAS Number: 167886-56-8 . It has a molecular weight of 255.74 . The compound is stored at room temperature and is available in powder form .

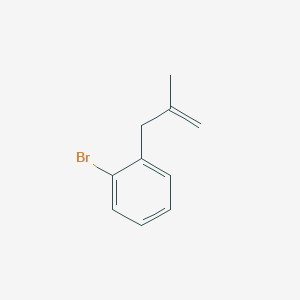

Molecular Structure Analysis

The InChI code for Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is 1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) . This indicates the specific arrangement and bonding of atoms in the molecule.Physical And Chemical Properties Analysis

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate has a molecular weight of 255.74 . It is a powder that is stored at room temperature .Scientific Research Applications

Synthesis of Antibiotics

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate: is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains . The compound’s role in the synthesis process involves several steps, including amination, reduction, esterification, and condensation, leading to an overall yield of 59.5% .

Antimicrobial Agents

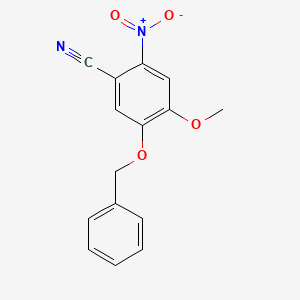

The compound’s analogs have been studied for their antimicrobial activity. For instance, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli , as well as fungi like Candida albicans . These studies highlight the potential of Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate derivatives as antimicrobial agents.

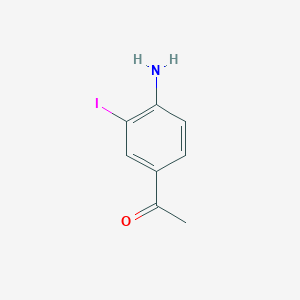

Palladium-Catalyzed Synthesis

This compound has been used in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . Such anilines are valuable in the pharmaceutical industry for the development of various drugs due to their ability to act as intermediates in the synthesis of more complex molecules.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate: has been utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry for their potential pharmacological properties.

Precursor for Novel Compounds

The compound serves as a precursor for selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems. This is particularly relevant in drug discovery, where new scaffolds are constantly sought after for the development of new therapeutic agents.

Future Directions

Mechanism of Action

Target of Action

Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .

Mode of Action

Carbamates, including Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate, typically work by reversibly inactivating acetylcholinesterase. This inactivation disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and overstimulation of the postsynaptic neuron .

Biochemical Pathways

Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of the nervous system .

Pharmacokinetics

Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by carbamates can lead to symptoms of cholinergic excess, including salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .

properties

IUPAC Name |

tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJONERMNYANKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441818 |

Source

|

| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

CAS RN |

167886-56-8 |

Source

|

| Record name | Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)